5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y

Description

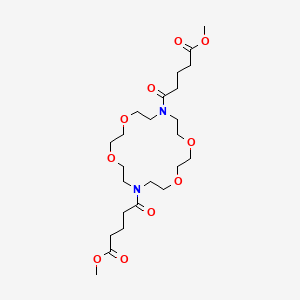

The compound 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] is an 18-membered diaza-crown ether derivative functionalized with a 4-methoxycarbonyl-butyryl group. Its conformational flexibility and electron-rich cavity enable selective interactions with cations, though its ester group may limit stability in aqueous environments compared to ether- or alkyl-substituted analogues.

Properties

Molecular Formula |

C24H42N2O10 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

methyl 5-[16-(5-methoxy-5-oxopentanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-oxopentanoate |

InChI |

InChI=1S/C24H42N2O10/c1-31-23(29)7-3-5-21(27)25-9-13-33-17-19-35-15-11-26(12-16-36-20-18-34-14-10-25)22(28)6-4-8-24(30)32-2/h3-20H2,1-2H3 |

InChI Key |

PGARZSSDJNSUSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] involves multiple steps, including the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The process typically includes the installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The reaction conditions are relatively mild, allowing for high functional group tolerance .

Industrial Production Methods: . This method could potentially be adapted for the production of this compound].

Chemical Reactions Analysis

Types of Reactions: 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s structure allows for multiple reaction sites, making it versatile in chemical synthesis.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include boronic acids, acylating agents, and silyl ethers . The reactions typically occur under mild conditions, which helps preserve the integrity of the functional groups .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the installation of PMB groups in the presence of boronic esters can lead to the formation of protected glycoside substrates .

Scientific Research Applications

5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] has several scientific research applications. It is used in the synthesis of complex organic molecules and as a protective group in carbohydrate chemistry . The compound’s unique structure makes it valuable in drug delivery systems and the sensing and separation of carbohydrate derivatives .

Mechanism of Action

The mechanism of action for 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways, including oxidative addition and transmetalation . These interactions are crucial for its role in chemical synthesis and drug delivery.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and similar diaza-crown ether derivatives:

Key Research Findings

Hydrolytic Stability :

- The target compound’s ester group renders it susceptible to hydrolysis, unlike benzyl or alkyl-substituted analogues (e.g., 7,16-dibenzyl or ditetradecyl derivatives), which exhibit greater stability in aqueous environments .

Metal Ion Binding :

- The benzyl-substituted analogue demonstrates strong binding to K⁺ ions, while the ditetradecyl derivative’s long alkyl chains enhance compatibility with hydrophobic matrices like PVC .

- In contrast, the bis(4-methoxybenzyl) variant shows adaptive conformational mobility, enabling selective proton-transfer complexes in acidic conditions .

Applications :

- Industrial Use : 7,16-Dibenzyl and ditetradecyl derivatives are preferred in PVC membranes and surfactants due to their hydrophobicity and stability .

- Biomedical Use : Macropa-NCS and related pyridinyl-carboxylate derivatives are optimized for radiopharmaceutical applications, leveraging their isothiocyanate groups for bioconjugation .

- Sensors : The bis(4-methoxybenzyl) compound’s pH-sensitive behavior makes it suitable for acidic media sensors, outperforming the target compound in harsh conditions .

Biological Activity

The compound 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- IUPAC Name : this compound]

- Molecular Formula : C₁₈H₃₄N₂O₆

- Molecular Weight : 378.48 g/mol

This compound features multiple functional groups that contribute to its biological properties. The presence of the diaza and tetraoxa rings suggests potential interactions with biological macromolecules.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits significant cytotoxicity against certain tumor types, making it a candidate for further development as an anticancer agent.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 20.5 | Inhibition of cell migration |

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic activity. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This inhibition can help manage blood glucose levels in diabetic patients.

Table 2: Enzyme Inhibition Assays

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Amylase | 18.3 | Competitive |

| α-Glucosidase | 22.1 | Non-competitive |

Antimicrobial Activity

In addition to its anticancer and antidiabetic properties, the compound has shown promising antimicrobial activity against several bacterial strains.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice with induced tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Impact on Blood Sugar Levels

In a diabetic rat model, administration of the compound led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.